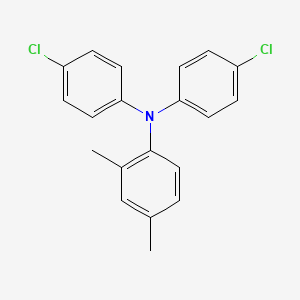

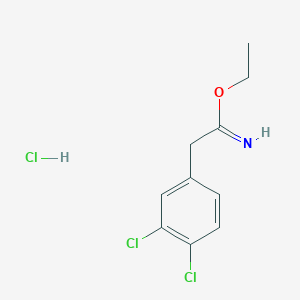

N,N-bis(4-chlorophenyl)-2,4-dimethylaniline

Overview

Description

“N,N’-bis(4-chlorophenyl)thiourea N,N-dimethylformamide” is a compound that has been synthesized and studied for its crystal structure . The compound is formed by slow evaporation of N,N’-bis(4-chlorophenyl)thiourea in N,N-dimethylformamide through recrystallization under mild conditions .

Synthesis Analysis

The synthesis of this compound involves the use of thiourea, an organic compound containing sulfur . Thiourea belongs to the thioamide class of compounds and has a general formula of (R1R2N)(R3R4N)C=S . Several methods of synthesizing thiourea have been reported, involving intermediaries such as carbon disulphide and ammonium thiocyanate isomerization, cyanamide, cyanamide–hydrogen sulphide, lime nitrogen, urea–calcium cyanamide, and urea–cyanamide .Molecular Structure Analysis

The compound crystallizes in the monoclinic system, space group P21/c . The crystallographic independent unit has a twin chlorophenyl azanide ring linked to a carbon monosulphide bond at the basal .Scientific Research Applications

Photoluminescence Characteristics

Research on derivatives of N,N-bis(4-chlorophenyl)-2,4-dimethylaniline has also delved into their photophysical properties, particularly in the context of organic light-emitting diodes (OLEDs). Studies reveal that solvent-stabilized charge-transfer states can influence the relaxation of excited molecules, with implications for the design and performance of optoelectronic devices (Wang et al., 2021).

Molecular Electronics

The compound and its related chromophores have been explored for their potential in molecular electronics. Their amphoteric redox behavior, coupled with strong electron-donating and -accepting properties, make them suitable for use in electronic devices. Their unique absorption bands and low oxidation potentials suggest their application in advanced materials for molecular electronics (Jayamurugan et al., 2013).

Catalytic Reactions

N,N-bis(4-chlorophenyl)-2,4-dimethylaniline derivatives have been used in catalytic reactions, particularly in the context of palladium(II) compounds. These reactions have led to the formation of significant products such as bis(dialkylamino)diphenylmethanes, contributing to the field of organic synthesis and catalysis (Sakakibara et al., 1979).

Optical Properties and Applications

The optical properties of molecules related to N,N-bis(4-chlorophenyl)-2,4-dimethylaniline have been extensively studied, with implications for their use in optoelectronic applications. Research into their two-photon absorption characteristics, for instance, has highlighted their potential in two-photon excited fluorescence (TPEF), making them attractive for applications requiring high emission quantum yields and large TPA cross-sections (Collings et al., 2009).

Safety and Hazards

properties

IUPAC Name |

N,N-bis(4-chlorophenyl)-2,4-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N/c1-14-3-12-20(15(2)13-14)23(18-8-4-16(21)5-9-18)19-10-6-17(22)7-11-19/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICWWOQZKMVFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(4-chlorophenyl)-2,4-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)

![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)

![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)

![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)

![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)